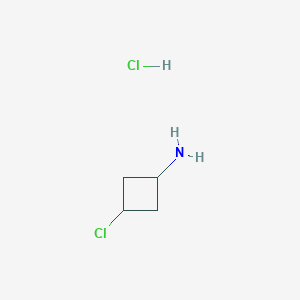

3-Chlorocyclobutanamine;hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

3-chlorocyclobutan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8ClN.ClH/c5-3-1-4(6)2-3;/h3-4H,1-2,6H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHHMRRCMCVJHDJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC1Cl)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

135767-82-7 | |

| Record name | 3-chlorocyclobutan-1-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Reaction Mechanisms and Reactivity Profiles

Fundamental Principles of Cyclobutane (B1203170) Reactivity

Cyclobutane rings are characterized by significant ring strain, which profoundly influences their chemical reactivity compared to acyclic or larger cyclic alkanes. masterorganicchemistry.comlibretexts.org This strain makes the ring susceptible to reactions that can alleviate this inherent instability. libretexts.orgpearson.com

The primary sources of strain in the cyclobutane ring are angle strain and torsional strain. masterorganicchemistry.com

Angle Strain : The ideal bond angle for sp³-hybridized carbon atoms is 109.5°. masterorganicchemistry.com In a planar cyclobutane, the internal C-C-C bond angles would be 90°, a significant deviation that creates substantial angle strain. masterorganicchemistry.comlibretexts.org To partially relieve this, the cyclobutane ring adopts a puckered or "butterfly" conformation. lumenlearning.com This puckering slightly reduces the C-C-C bond angles to about 88°, which marginally increases angle strain but effectively decreases torsional strain. libretexts.orglumenlearning.com The total ring strain energy of cyclobutane is approximately 26.3 kcal/mol (110 kJ/mol). masterorganicchemistry.comlibretexts.orgwikipedia.org This stored energy serves as a driving force for reactions that lead to ring-opening, as the system can achieve a more stable, lower-energy state. libretexts.org

This combination of angle and torsional strain makes the C-C bonds in cyclobutane weaker than those in unstrained alkanes, rendering the molecule more reactive. masterorganicchemistry.com

| Cycloalkane | Total Ring Strain (kcal/mol) | Primary Strain Type(s) |

|---|---|---|

| Cyclopropane | 27.6 - 29 | Angle and Torsional |

| Cyclobutane | 26.3 - 26.9 | Angle and Torsional |

| Cyclopentane | ~7.4 | Torsional |

| Cyclohexane | ~1.3 | Essentially Strain-Free |

The high strain energy of cyclobutanes provides a thermodynamic driving force for ring-opening reactions. libretexts.orgrsc.org These reactions typically occur under conditions that can initiate the cleavage of a C-C bond, such as high temperatures or the presence of a catalyst. arxiv.orgpharmaguideline.com

Thermal Cleavage : At elevated temperatures, the cyclobutane ring can undergo thermal decomposition. The process involves the cleavage of a C-C bond to form a tetramethylene biradical intermediate. arxiv.org This biradical can then decompose into more stable, acyclic products, most commonly two molecules of ethylene. arxiv.org The activation energy for the initial C-C bond cleavage is lower than that for a typical acyclic alkane due to the partial release of ring strain in the transition state. arxiv.org

Catalytic Hydrogenation : In the presence of metal catalysts like nickel (Ni) or platinum (Pt), cyclobutane can undergo hydrogenation. pharmaguideline.com This reaction involves the addition of hydrogen across a C-C bond, leading to the formation of n-butane. This process is a form of ring-opening that relieves the inherent strain. pharmaguideline.com

The chlorine atom on the cyclobutane ring is a leaving group, allowing for nucleophilic substitution reactions. These reactions can proceed through either an Sₙ1 or Sₙ2 mechanism, with the pathway being influenced by the reaction conditions, the nucleophile, and the stability of potential intermediates. byjus.comlibretexts.org

Sₙ2 Mechanism : A bimolecular (Sₙ2) reaction involves a one-step process where the nucleophile attacks the carbon atom at the same time the chloride leaving group departs. byjus.comyoutube.com This mechanism is favored by strong nucleophiles and polar aprotic solvents. libretexts.orgyoutube.com For chlorocyclobutane (B72530), steric hindrance is a key factor. The puckered nature of the ring can influence the accessibility of the carbon atom for backside attack by the nucleophile. youtube.com

Sₙ1 Mechanism : A unimolecular (Sₙ1) reaction proceeds through a two-step mechanism. byjus.com The first and rate-determining step is the departure of the leaving group to form a cyclobutyl carbocation intermediate. byjus.commasterorganicchemistry.com This is followed by a rapid attack of the nucleophile on the carbocation. byjus.com Sₙ1 reactions are favored by weak nucleophiles and polar protic solvents that can stabilize the carbocation intermediate. libretexts.orgkhanacademy.org The stability of the cyclobutyl carbocation is a critical factor; while more stable than a primary carbocation, it is less stable than a tertiary carbocation, making Sₙ1 reactions on this ring system possible but not always favored. masterorganicchemistry.com

Reaction Mechanisms of Amine Hydrochlorides

The amine hydrochloride moiety exists as an ammonium (B1175870) salt. Its reactivity is dominated by the acidic proton and the equilibrium that liberates the nucleophilic free amine.

In solution, 3-chlorocyclobutanamine (B13529220) hydrochloride exists in equilibrium with its conjugate base, the free amine (3-chlorocyclobutanamine). chemicalforums.comquora.com

R-NH₃⁺Cl⁻ ⇌ R-NH₂ + H⁺ + Cl⁻

This is a classic acid-base equilibrium, where the cyclobutylammonium ion acts as a Brønsted-Lowry acid, capable of donating a proton. chemrevise.orgchemguide.co.uk The position of this equilibrium is dictated by the pH of the solution and the pKa of the conjugate acid. The predicted pKa for cyclobutylamine's conjugate acid is approximately 10.8. chemicalbook.comguidechem.com This means that in acidic to neutral solutions (pH < 9), the equilibrium lies heavily to the left, with the compound existing predominantly in its protonated, ammonium salt form. To generate a significant concentration of the free amine, a base must be added to raise the pH of the solution above the pKa. chemicalforums.com

The reactivity of the amine group as a nucleophile is fundamentally dependent on the availability of the lone pair of electrons on the nitrogen atom. chemrevise.orglibretexts.org

Protonated Form (R-NH₃⁺) : In the hydrochloride salt form, the nitrogen's lone pair is engaged in a bond with a proton. This lack of an available lone pair means the ammonium ion is not nucleophilic. libretexts.org

Free Amine Form (R-NH₂) : The free amine, generated by deprotonation, possesses a lone pair of electrons on the nitrogen atom, making it an effective nucleophile. chemrevise.orglibretexts.org This free amine can participate in various reactions, such as alkylation (reacting with alkyl halides) or acylation (reacting with acyl chlorides or anhydrides), via nucleophilic attack on an electrophilic carbon. libretexts.orgncert.nic.in

Therefore, for 3-chlorocyclobutanamine hydrochloride to act as a nitrogen-centered nucleophile, the reaction conditions must be sufficiently basic to deprotonate the ammonium ion and generate a reactive concentration of the free amine. ncert.nic.in The rate of nucleophilic attack by the amine will be directly proportional to the concentration of this free amine in the reaction mixture. masterorganicchemistry.com

Stereochemical Outcomes in Reactions Involving the Cyclobutane Ring

Concerted and Stepwise Reaction Pathways:There are no computational or experimental studies that elucidate whether reactions involving 3-chlorocyclobutanamine proceed through concerted or stepwise mechanisms. The reaction pathway is highly dependent on the specific reactants and conditions, and no such reactions involving this particular compound have been documented in the available literature.

Due to the absence of specific and verifiable research data for 3-Chlorocyclobutanamine;hydrochloride, it is not possible to construct an article that meets the required standards of scientific accuracy and detail as stipulated in the provided outline. Further experimental research on this compound is necessary to provide the information requested.

Theoretical and Computational Chemistry Studies

Quantum Mechanical Investigations of 3-Chlorocyclobutanamine (B13529220);hydrochloride

Quantum mechanical calculations allow for a fundamental understanding of the molecule's behavior based on the principles of quantum physics.

The chlorine atom, being highly electronegative, withdraws electron density from the carbon atom to which it is attached, creating a polar covalent bond. The positively charged ammonium (B1175870) group (-NH3+) also exerts a significant inductive effect, influencing the charge distribution across the entire molecule. Computational analyses, such as Natural Bond Orbital (NBO) analysis, would be employed to quantify these effects, revealing the nature of the orbitals involved in bonding and the extent of electron delocalization.

Cyclobutane (B1203170) and its derivatives are not planar. They adopt a puckered or "butterfly" conformation to relieve ring strain. For 3-Chlorocyclobutanamine, the substituents can exist in either axial or equatorial positions on this puckered ring. This leads to the possibility of cis and trans isomers, each with distinct conformations.

Theoretical studies on substituted cyclobutanes indicate that the preferred conformation minimizes steric hindrance between the substituents. The relative energies of these different conformations can be calculated to determine the most stable arrangement. For 3-Chlorocyclobutanamine hydrochloride, computational models would explore the potential energy surface to identify the global minimum energy conformation, which represents the most likely structure of the molecule.

| Isomer | Substituent Positions | Relative Stability |

| cis | Chlorine and Ammonium group on the same face of the ring | Generally less stable due to steric interactions |

| trans | Chlorine and Ammonium group on opposite faces of the ring | Generally more stable due to reduced steric hindrance |

This table represents a generalized prediction based on conformational analysis principles of substituted cyclobutanes.

Theoretical calculations can predict the vibrational frequencies of a molecule, which correspond to the absorption peaks observed in an infrared (IR) spectrum. Each vibrational mode involves specific atomic motions, such as stretching, bending, and twisting of bonds.

For 3-Chlorocyclobutanamine hydrochloride, DFT calculations would be used to compute the harmonic vibrational frequencies. These predicted frequencies can then be correlated with specific motions within the molecule. For instance, characteristic frequencies would be expected for the C-Cl stretch, N-H stretches of the ammonium group, and various C-H and C-C vibrations within the cyclobutane ring. This theoretical spectrum serves as a valuable tool for interpreting experimental IR data, should it become available.

Density Functional Theory (DFT) Applications

DFT is a widely used computational method that offers a good balance between accuracy and computational cost for studying molecular systems.

DFT calculations are highly effective in predicting Nuclear Magnetic Resonance (NMR) spectroscopic parameters. NMR spectroscopy is a powerful technique for determining the structure of organic molecules. By calculating the magnetic shielding tensors of the atomic nuclei (e.g., ¹³C and ¹H), the chemical shifts can be predicted.

For 3-Chlorocyclobutanamine hydrochloride, DFT would predict distinct chemical shifts for each unique carbon and hydrogen atom in the molecule. The predicted shifts would be sensitive to the electronic environment of each nucleus. For example, the carbon atom bonded to the chlorine would have a characteristic chemical shift due to the electronegativity of the halogen. Similarly, the protons on the cyclobutane ring would exhibit different shifts depending on their spatial relationship to the chlorine and ammonium groups.

| Atom | Predicted Chemical Shift (ppm) - Relative to TMS | Influencing Factors |

| Carbon bonded to Chlorine | Downfield shift | Electronegativity of Chlorine |

| Carbon bonded to Ammonium group | Downfield shift | Inductive effect of -NH3+ |

| Other Ring Carbons | Varies based on position | Ring strain and proximity to substituents |

| Protons on the Ring | Varies based on stereochemistry | Anisotropic effects of substituents |

This table illustrates the expected trends in NMR chemical shifts for 3-Chlorocyclobutanamine hydrochloride based on general DFT prediction principles.

DFT can be used to map out the potential energy surface of a molecule, which provides a landscape of its possible conformations and the energy barriers between them. This is particularly relevant for understanding the dynamics of the puckered cyclobutane ring, which can undergo a "ring-flipping" process.

Transition state calculations would identify the structure and energy of the transition state for conformational changes, such as the interconversion between different puckered forms. These calculations provide insights into the flexibility of the molecule and the energy required for it to change its shape. For 3-Chlorocyclobutanamine hydrochloride, understanding the energy landscape is key to comprehending its dynamic behavior and the relative populations of its different conformers at a given temperature.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling, particularly using Density Functional Theory (DFT), is a powerful tool for elucidating the intricate mechanisms of chemical reactions involving substituted cyclobutanes. mdpi.comrsc.org These methods allow researchers to map potential energy surfaces, identify transition states, and calculate activation energies, thereby providing a detailed, step-by-step view of reaction pathways. researchgate.netmdpi.com

For a molecule like 3-Chlorocyclobutanamine, computational studies can predict the feasibility of various reactions, such as nucleophilic substitution at the carbon bearing the chlorine atom or elimination reactions to form cyclobutene (B1205218) derivatives. DFT calculations can model the approach of a nucleophile, the formation of a transition state, and the departure of the leaving group. For instance, a study on the reaction of cyclobutane-1,2-dione with a hydroxide (B78521) anion successfully used ab initio and DFT methods to compare different potential reaction pathways, including a benzilic acid-type rearrangement and ring-opening reactions. beilstein-journals.org The calculations showed that while multiple products were thermodynamically favorable, the activation energy barriers dictated the kinetically favored product. beilstein-journals.org

Similarly, DFT has been employed to unveil the stereospecific mechanism of cyclobutane synthesis from pyrrolidines. acs.orgresearchgate.netnih.gov These studies revealed that the rate-determining step was the release of N₂ to form a 1,4-biradical intermediate, whose subsequent barrierless collapse explains the observed stereoretention. acs.orgresearchgate.netnih.gov For 3-Chlorocyclobutanamine, such computational approaches could be used to model its synthesis or subsequent reactions, predicting stereochemical outcomes and identifying the most plausible mechanistic pathways over others.

A hypothetical reaction pathway analysis for the nucleophilic substitution of 3-Chlorocyclobutanamine with a hydroxide ion is presented below, illustrating the type of data generated from such computational studies.

| Step | Description | Methodology | Calculated ΔG‡ (kcal/mol) (Hypothetical) |

|---|---|---|---|

| 1 | Nucleophilic attack of OH⁻ on C-Cl | DFT (e.g., M06-2X) | 20.5 |

| 2 | Formation of pentacoordinate transition state | Transition State Search (e.g., QST3) | - |

| 3 | Departure of Cl⁻ leaving group | IRC Calculation | - |

Molecular Dynamics and Simulation Approaches

Molecular dynamics (MD) simulations offer a computational microscope to observe the time-dependent behavior of molecules, providing critical insights into their conformational dynamics and interactions with their environment. nih.govmdpi.com By solving Newton's equations of motion for a system of atoms, MD can track the trajectory of each atom over time, revealing how molecules like 3-Chlorocyclobutanamine move, flex, and interact with surrounding molecules. researchgate.net

Conformational Dynamics of Cyclobutylamines

The cyclobutane ring is not planar; it adopts a puckered or "folded" conformation to alleviate some of the torsional strain that would be present in a flat structure. dalalinstitute.comresearchgate.net This puckering results in two primary conformations, with substituents occupying either axial-like or equatorial-like positions. These conformers can interconvert through a ring-inversion process.

Computational studies on substituted cyclobutane amino acids have combined DFT calculations and MD simulations to explore these conformational preferences in detail. acs.orgnih.govacs.org These studies consistently show that conformers with bulky substituents in an equatorial position are energetically favored over those with axial substituents to minimize steric hindrance. acs.org The energy barrier for this ring inversion in monosubstituted cyclobutanes is typically low, in the range of 1.8 to 2.0 kcal/mol, allowing for rapid interconversion at room temperature. acs.org For 3-Chlorocyclobutanamine, similar dynamics are expected, where the molecule would rapidly fluctuate between two puckered conformations, with a preference for the conformer that places the chloro and amino groups in sterically favorable positions.

The table below, based on data for analogous 2-substituted cyclobutane-α-amino acid derivatives, illustrates the typical energy differences and inversion barriers calculated in such studies. acs.org

| Substituent (Analogous System) | Preferred Conformation | ΔE (Equatorial - Axial) (kcal/mol) | Inversion Barrier (ΔE‡) (kcal/mol) |

|---|---|---|---|

| -H | Equatorial | - | 1.85 |

| -OH | Equatorial | 1.10 | 1.95 |

| -NH₂ | Equatorial | 1.25 | 2.00 |

Interaction Studies with Solvents and Other Molecules

MD simulations are particularly well-suited for studying how a solute interacts with its solvent and other molecules. mdpi.com For 3-Chlorocyclobutanamine hydrochloride, simulations in an explicit water solvent box would reveal the structure of the hydration shell around the molecule. One could analyze the radial distribution functions to determine the average distance of water molecules from the ammonium and chloro groups and calculate the number and lifetime of hydrogen bonds between the ammonium group and surrounding water molecules. nih.gov

These simulations can also model interactions with other molecules, such as biological macromolecules. By placing the 3-Chlorocyclobutanamine molecule near a protein's active site in a simulation, researchers can observe potential binding modes, identify key interacting residues, and estimate the stability of the complex. nih.govmdpi.com This information is invaluable in fields like drug discovery for understanding the molecular basis of a compound's activity. nih.gov

Computational Studies on Cyclobutane Ring Stability and Reactivity

The chemistry of cyclobutane derivatives is dominated by the inherent strain within the four-membered ring. Computational chemistry provides quantitative measures of this strain and correlates it with the molecule's reactivity.

Strain Energy Calculations and Correlation with Reactivity

The total ring strain in cyclobutane is a combination of angle strain (deviation from the ideal 109.5° tetrahedral angle) and torsional strain (eclipsing interactions between adjacent C-H bonds). dalalinstitute.com This stored energy makes the ring susceptible to reactions that lead to its opening, thereby releasing the strain.

The effect of substituents on the ring strain can be quantified using computational methods like DFT. For example, a DFT study on the effect of fluorine substitution on cyclobutane found that fluorine atoms can alter the ring strain, with perfluorocyclobutane being predicted to have 6 kcal/mol less strain than the parent cyclobutane. researchgate.net This change in strain energy directly impacts reactivity; the study showed that the ring-opening of a cyclobutylcarbinyl radical was modestly inhibited by fluorine substitution. researchgate.net

For 3-Chlorocyclobutanamine, similar calculations would be performed to determine how the electronegative chlorine atom and the amino group perturb the geometry and electronic structure of the cyclobutane ring. The calculated strain energy can then be correlated with experimental or computationally predicted reaction rates, particularly for ring-opening reactions. A higher strain energy generally implies a greater thermodynamic driving force for reactions that cleave the ring.

The following table presents comparative strain energy data for cyclobutane and a computationally studied derivative, illustrating how substituents can modify ring stability. researchgate.net

| Compound | Methodology | Calculated Ring Strain (kcal/mol) |

|---|---|---|

| Cyclobutane | DFT | 26.5 |

| Perfluorocyclobutane (Analogous System) | DFT | 20.5 |

| 3-Chlorocyclobutanamine (Hypothetical) | DFT | ~25-28 |

Spectroscopic Characterization Methodologies for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. Through the analysis of one-dimensional and two-dimensional spectra, it is possible to map out the carbon skeleton and the relative orientation of substituent groups.

Proton (¹H) NMR spectroscopy offers critical insights into the electronic environment of hydrogen atoms within a molecule. For cyclobutane (B1203170) derivatives, proton chemical shifts are notably influenced by the ring's puckered conformation and the electronegativity of attached substituents. researchgate.net In the case of 3-Chlorocyclobutanamine (B13529220) hydrochloride, the ¹H NMR spectrum is expected to display distinct signals corresponding to the different types of protons in the molecule.

Protons on carbon atoms bonded to electronegative atoms like chlorine and nitrogen are deshielded and thus resonate at a lower field (higher ppm value) compared to unsubstituted alkanes. The proton attached to the carbon bearing the chlorine atom (C-Cl) and the proton on the carbon with the ammonium (B1175870) group (C-NH3+) would appear as complex multiplets due to coupling with adjacent methylene (B1212753) protons. The chemical shifts for protons in cyclobutanes are generally found at a slightly lower field than those in larger cycloalkanes. researchgate.net The methylene protons (CH2) would also exhibit complex splitting patterns due to both geminal (coupling between protons on the same carbon) and vicinal (coupling between protons on adjacent carbons) interactions. The non-planar nature of the cyclobutane ring can lead to different chemical environments for axial and equatorial protons, potentially resulting in more complex spectra. researchgate.net

Table 1: Predicted ¹H NMR Signals for 3-Chlorocyclobutanamine Moiety Note: These are generalized predictions. Actual chemical shifts and coupling constants would be determined experimentally.

| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity |

|---|---|---|

| H-C-Cl | Downfield | Multiplet |

| H-C-NH3+ | Downfield | Multiplet |

| Ring CH2 | Mid-field | Complex Multiplets |

Carbon-13 (¹³C) NMR spectroscopy provides direct evidence for the carbon framework of a molecule. In contrast to unsubstituted cyclobutane, which shows a single signal at approximately 22.4 ppm, the carbons in 3-Chlorocyclobutanamine hydrochloride would have distinct chemical shifts due to the influence of the substituents. docbrown.info

The carbon atom bonded to the highly electronegative chlorine atom would be significantly deshielded and appear at the lowest field. The carbon atom attached to the ammonium group would also experience a downfield shift. The two equivalent methylene carbons would be the most shielded and appear at the highest field, though still shifted relative to unsubstituted cyclobutane. Comparing the observed chemical shifts to databases and empirical prediction models allows for the confident assignment of each carbon atom in the structure. researchgate.net

Table 2: Predicted ¹³C NMR Chemical Environments

| Carbon Atom | Predicted Chemical Shift Range (ppm) |

|---|---|

| C-Cl | ~50 - 70 |

| C-NH3+ | ~40 - 60 |

Two-dimensional (2D) NMR techniques are essential for unambiguously assigning signals and determining the stereochemistry (i.e., the relative spatial arrangement of the chloro and amino groups).

Correlation Spectroscopy (COSY): A COSY experiment identifies protons that are coupled to each other through chemical bonds. longdom.org The spectrum displays cross-peaks between the signals of protons on adjacent carbon atoms. This information is crucial for tracing the connectivity within the cyclobutane ring, confirming which protons are neighbors and helping to unravel the complex splitting patterns observed in the 1D spectrum. youtube.com

Nuclear Overhauser Effect Spectroscopy (NOESY): A NOESY experiment detects protons that are close to each other in space, typically within 5 Å, regardless of whether they are bonded. libretexts.org This is the key technique for distinguishing between the cis and trans isomers of 3-Chlorocyclobutanamine.

In the cis isomer , the proton on the chlorine-bearing carbon and the proton on the nitrogen-bearing carbon are on the same face of the ring. A cross-peak between these two protons would be expected in the NOESY spectrum.

In the trans isomer , these protons are on opposite faces of the ring and are farther apart. Therefore, a NOESY cross-peak between them would be absent or very weak. libretexts.org

By combining COSY and NOESY data, a complete and unambiguous assignment of the molecule's constitution and relative stereochemistry can be achieved. researchgate.net

Quantitative NMR (qNMR) is a powerful analytical method for determining the concentration of a substance in a sample without the need for identical calibration standards. rptu.de The integral of an NMR signal is directly proportional to the number of nuclei contributing to it. By including a certified internal standard of a known concentration in the sample, the concentration of 3-Chlorocyclobutanamine hydrochloride can be accurately calculated by comparing the integral of one of its well-resolved peaks to the integral of a peak from the standard.

This technique is highly valuable for in situ reaction monitoring. nih.gov A series of ¹H NMR spectra can be acquired at regular time intervals during a chemical reaction that produces or consumes 3-Chlorocyclobutanamine. nih.govrsc.org By applying qNMR principles to each spectrum, the change in concentration of reactants, intermediates, and products can be tracked over time, providing detailed kinetic data for the chemical process. rptu.deresearchgate.net

Mass Spectrometry (MS) Techniques

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and elemental formula of a compound.

High-Resolution Mass Spectrometry (HRMS) measures m/z values with extremely high accuracy, typically to within a few parts per million (ppm). scispace.com This precision allows for the determination of a unique elemental formula for a given ion. youtube.com

For 3-Chlorocyclobutanamine, the free base has a molecular formula of C4H8ClN. When analyzed by a technique like electrospray ionization (ESI), it would likely be observed as the protonated molecule, [M+H]+, with the formula C4H9ClN+. HRMS can distinguish the exact mass of this ion from other ions that have the same nominal (integer) mass but a different combination of atoms. scirp.org The presence of chlorine is also readily identified by its characteristic isotopic pattern, with the 35Cl and 37Cl isotopes appearing in an approximate 3:1 ratio. This combination of exact mass measurement and isotopic pattern analysis provides unequivocal confirmation of the molecular formula. youtube.com

Tandem Mass Spectrometry for Fragmentation Pathway Analysis

Tandem mass spectrometry (MS/MS) is a powerful technique for elucidating the structure of molecules by analyzing the fragmentation patterns of a selected precursor ion. For 3-Chlorocyclobutanamine hydrochloride, the analysis would typically be performed on the protonated molecule [M+H]⁺ of the free amine, 3-chlorocyclobutanamine. The presence of a chlorine atom is a key diagnostic feature, as it results in a characteristic isotopic pattern. libretexts.org Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, with a natural abundance ratio of approximately 3:1. libretexts.org This leads to the appearance of two peaks in the mass spectrum for any chlorine-containing fragment, separated by two mass-to-charge (m/z) units, with the M+ peak being three times more intense than the M+2 peak. libretexts.org

The fragmentation of the protonated 3-chlorocyclobutanamine ion would likely proceed through several key pathways, driven by the cleavage of the strained cyclobutane ring and the loss of functional groups. Common fragmentation patterns for amines and cyclic compounds involve α-cleavage and ring-opening reactions. libretexts.orgnih.gov

A plausible fragmentation pathway for the [M+H]⁺ ion of 3-chlorocyclobutanamine could involve:

Loss of HCl: A common fragmentation route for chloro-containing compounds is the elimination of a molecule of hydrogen chloride (HCl), which can occur as a radical or a neutral molecule. core.ac.uk

Ring Cleavage: The strained four-membered ring can undergo cleavage, leading to the formation of smaller, more stable fragments. This can involve the loss of ethene (C₂H₄) or other neutral fragments.

Loss of the Amine Group: Cleavage of the C-N bond can result in the loss of the amine group as ammonia (B1221849) (NH₃) or related fragments.

These fragmentation pathways allow for the detailed structural confirmation of the molecule. The recognition of class-specific fragmentation patterns is crucial for identifying unknown compounds or confirming the structure of synthesized molecules. nih.gov

Table 1: Predicted Key Fragments in the Tandem Mass Spectrum of Protonated 3-Chlorocyclobutanamine

| Predicted Fragment Ion | Proposed Neutral Loss | m/z (³⁵Cl) | m/z (³⁷Cl) | Notes |

| [C₄H₈ClN+H]⁺ | - | 106.0 | 108.0 | Protonated molecular ion (precursor) |

| [C₄H₇]⁺ | HCl, NH₃ | 55.0 | - | Loss of both HCl and ammonia |

| [C₄H₈N]⁺ | Cl• | 70.0 | - | Loss of a chlorine radical |

| [C₂H₄N]⁺ | C₂H₄Cl• | 42.0 | - | Resulting from ring cleavage |

Infrared (IR) and Raman Spectroscopy

Vibrational Analysis of Cyclobutane Ring Systems

The vibrational spectrum of a cyclobutane ring is complex due to its puckered, non-planar structure. dtic.milresearchgate.net The equilibrium geometry of the cyclobutane ring is a balance between ring strain, which favors a planar geometry, and the repulsion between adjacent C-H bonds, which favors a puckered conformation. dtic.mil This leads to characteristic vibrational modes, including ring puckering, ring deformation, and various CH₂ stretching and bending vibrations. docbrown.infoiupac.org

Several studies have aimed to identify absorption frequencies characteristic of the cyclobutane ring system. dtic.mil Six narrow regions of absorption have been identified where most cyclobutane compounds absorb, making these regions useful for confirming the presence of the ring. dtic.mil For 3-Chlorocyclobutanamine, these characteristic ring vibrations would be observable in both IR and Raman spectra, providing a fingerprint for the cyclobutane core. The combination of IR and Raman data is particularly powerful for elucidating the conformational energy changes associated with the ring's vibrations. iupac.org

Table 2: Typical Vibrational Frequencies for Substituted Cyclobutane Rings

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Spectroscopy Method |

| CH₂ Stretching | 2850 - 3000 | IR, Raman |

| CH₂ Bending/Scissoring | ~1450 | IR |

| Ring Puckering/Deformation | 800 - 1000 | IR, Raman |

| C-C Stretching | 900 - 1200 | Raman |

Characterization of Amine and Halogen Functional Groups

Beyond the cyclobutane core, IR and Raman spectroscopy are highly effective for identifying the amine and halogen functional groups in 3-Chlorocyclobutanamine hydrochloride. nih.gov

Amine Group (as Ammonium Chloride): In the hydrochloride salt, the amine group is protonated to form an ammonium group (-NH₃⁺). This group exhibits characteristic stretching and bending vibrations. The N-H stretching vibrations typically appear as a broad band in the region of 3000-3300 cm⁻¹. The N-H bending (scissoring) vibrations are found around 1500-1600 cm⁻¹. The presence of the primary amine group can be a reliable halogen bond acceptor in the solid state. mdpi.com

Halogen Group (C-Cl bond): The carbon-chlorine (C-Cl) stretching vibration gives rise to a characteristic absorption in the fingerprint region of the IR spectrum, typically between 600 and 800 cm⁻¹. The exact position of this band can be influenced by the conformation of the molecule.

The combination of these characteristic bands allows for the unambiguous identification of the key functional groups attached to the cyclobutane ring.

Table 3: Characteristic IR/Raman Frequencies for Functional Groups in 3-Chlorocyclobutanamine Hydrochloride

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Ammonium (-NH₃⁺) | N-H Stretching | 3000 - 3300 (broad) |

| Ammonium (-NH₃⁺) | N-H Bending | 1500 - 1600 |

| Alkyl C-H | C-H Stretching | 2850 - 2960 |

| Carbon-Nitrogen | C-N Stretching | 1000 - 1250 |

| Carbon-Chlorine | C-Cl Stretching | 600 - 800 |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most definitive technique for determining the three-dimensional atomic arrangement of a molecule in its solid, crystalline state. nih.govresearchgate.net For 3-Chlorocyclobutanamine hydrochloride, a single-crystal X-ray diffraction analysis would provide precise information on bond lengths, bond angles, and torsional angles, revealing the exact conformation of the cyclobutane ring and the stereochemical relationship between the amine and chlorine substituents. rsc.org

The process involves growing a suitable single crystal of the compound, which is then irradiated with X-rays. nih.gov The resulting diffraction pattern is analyzed to generate an electron density map, from which the atomic positions can be determined. dartmouth.edu This analysis would confirm the puckered nature of the cyclobutane ring and establish the cis or trans relationship between the substituents.

Furthermore, the crystallographic data would reveal the details of the crystal packing, including intermolecular interactions such as hydrogen bonds between the ammonium group and the chloride counter-ion, as well as other potential non-covalent interactions. This information is crucial for understanding the solid-state properties of the compound. researchgate.net

Table 4: Expected Structural Parameters from X-ray Crystallography of 3-Chlorocyclobutanamine Hydrochloride

| Structural Parameter | Description | Expected Value/Information |

| Crystal System & Space Group | Defines the symmetry of the crystal lattice | e.g., Monoclinic, P2₁/c |

| Unit Cell Dimensions | Lengths (a, b, c) and angles (α, β, γ) of the unit cell | Specific Ångström (Å) and degree (°) values |

| Bond Lengths | Distance between bonded atoms (e.g., C-C, C-N, C-Cl) | C-C: ~1.54 Å; C-N: ~1.47 Å; C-Cl: ~1.78 Å |

| Bond Angles | Angle between three connected atoms (e.g., C-C-C, H-N-H) | Defines molecular geometry |

| Torsional Angles | Defines the conformation of the cyclobutane ring (puckering) | Specific degree (°) values |

| Hydrogen Bonding | Geometry of N-H···Cl interactions | Distances and angles |

Synthetic Applications of 3 Chlorocyclobutanamine;hydrochloride As a Chemical Building Block

Diversification of Cyclobutane (B1203170) Skeletons via 3-Chlorocyclobutanamine (B13529220);hydrochloride

The inherent strain of the cyclobutane ring and the presence of two distinct functional handles—an amine and a chlorine atom—position 3-Chlorocyclobutanamine hydrochloride as a potentially valuable scaffold. The amine group allows for a wide range of derivatization, while the chlorine can act as a leaving group for nucleophilic substitution or participate in cross-coupling reactions.

Utility in the Construction of Complex Carbocyclic Systems

In principle, 3-Chlorocyclobutanamine hydrochloride could serve as a starting point for more elaborate carbocyclic and polycyclic systems. The amine functionality could be used to introduce other cyclic structures or to direct ring-forming reactions. However, specific examples of its use in constructing complex carbocyclic frameworks are not detailed in the current body of scientific literature.

Stereocontrolled Introduction of Additional Functionalities

The stereochemistry of the cyclobutane ring is critical for its application in bioactive molecules. The relative orientation of the amino and chloro groups (cis or trans) would be a key factor in any stereocontrolled synthesis. Reactions could be designed to proceed with either inversion or retention of stereochemistry at the carbon bearing the chlorine, allowing for the controlled installation of new functional groups. Organocatalysis or metal-catalyzed reactions could potentially be employed to achieve high levels of stereoselectivity in the functionalization of this scaffold. Despite these theoretical possibilities, peer-reviewed studies demonstrating such stereocontrolled transformations are not presently available.

Formation of Nitrogen-Containing Heterocycles from Cyclobutanamines

Primary amines are fundamental precursors for the synthesis of a vast array of nitrogen-containing heterocycles. While this is a broad and well-established area of organic chemistry, specific applications starting from 3-Chlorocyclobutanamine hydrochloride are not explicitly reported.

Amidation and Imine Formation Reactions

The primary amine of 3-Chlorocyclobutanamine is readily susceptible to standard organic transformations.

Amidation: Reaction with carboxylic acids, acid chlorides, or anhydrides would yield the corresponding amides. This is a fundamental and highly reliable reaction in organic synthesis.

Imine Formation: Condensation with aldehydes or ketones under appropriate acidic or basic conditions would lead to the formation of imines, also known as Schiff bases. libretexts.orgnih.gov This reaction is typically reversible and can be driven to completion by the removal of water. nih.gov

These reactions are foundational and would be expected to proceed with 3-Chlorocyclobutanamine; however, specific research focusing on these transformations with this particular substrate, including reaction yields and spectroscopic data, is not found in the literature.

Table 1: General Reactions of Primary Amines This table is for illustrative purposes based on general chemical principles, as specific data for 3-Chlorocyclobutanamine hydrochloride is unavailable.

| Reaction Type | Reagent Example | Product Type |

|---|---|---|

| Amidation | Acetyl Chloride | N-acetyl-3-chlorocyclobutanamine |

Ring-Opening Reactions Leading to Linear Amine Derivatives

The strain in the cyclobutane ring can facilitate ring-opening reactions under certain conditions, providing access to linear, functionalized amine derivatives. Such reactions can be promoted by various reagents or reaction conditions, potentially leading to acyclic structures that would be difficult to synthesize via other methods. While ring-opening reactions of other strained cyclic amines have been studied, specific protocols involving 3-Chlorocyclobutanamine have not been published. rsc.org

Development of Synthetic Libraries and Scaffolds

The concept of using core molecular structures, or scaffolds, to generate large collections of related molecules (synthetic libraries) is central to modern drug discovery. The dual functionality of 3-Chlorocyclobutanamine hydrochloride makes it a theoretical candidate for such endeavors. One functional group (e.g., the amine) could be used to attach the molecule to a solid support, while the other (the chlorine) could be used in a variety of solution-phase reactions to build diversity. Despite its potential, there is no published evidence of 3-Chlorocyclobutanamine hydrochloride being employed as a scaffold in the construction of combinatorial libraries.

Role of Cyclobutane Derivatives in Small-Molecule Synthesis

Cyclobutane rings are increasingly utilized in medicinal chemistry to enhance the properties of drug candidates. Current time information in Sao Paulo, BR.researchgate.netacs.org The introduction of a cyclobutane moiety can influence a molecule's metabolic stability, conformational preference, and binding affinity to biological targets. Current time information in Sao Paulo, BR.researchgate.net These four-membered rings can act as rigid scaffolds, helping to orient key pharmacophoric groups in a defined three-dimensional space. acs.org This conformational restriction can lead to improved potency and selectivity. nih.govnih.gov

The inherent ring strain of cyclobutanes, while less pronounced than that of cyclopropanes, contributes to their unique chemical reactivity and provides opportunities for various synthetic transformations. researchgate.netmdpi.com This has led to their use in the synthesis of complex natural products and other biologically active molecules. nih.govresearchgate.net The puckered conformation of the cyclobutane ring allows for distinct substituent patterns that can explore chemical space in ways that are not accessible with more common acyclic or larger cyclic systems. Current time information in Sao Paulo, BR.researchgate.net

Key Attributes of Cyclobutane Derivatives in Synthesis:

| Attribute | Description | Citation(s) |

| Conformational Rigidity | The puckered structure of the cyclobutane ring restricts rotational freedom, allowing for precise positioning of substituents. | nih.govnih.gov |

| Three-Dimensionality | Offers a non-planar scaffold that can improve solubility and reduce the likelihood of metabolic deactivation. | Current time information in Sao Paulo, BR.researchgate.net |

| Metabolic Stability | Can block sites of metabolism, leading to improved pharmacokinetic profiles. | Current time information in Sao Paulo, BR. |

| Synthetic Versatility | The ring strain allows for a variety of ring-opening and functionalization reactions. | researchgate.netmdpi.com |

Strategies for Enabling Divergent Synthesis

Divergent synthesis is a powerful strategy in medicinal chemistry for the rapid generation of a library of structurally related compounds from a common intermediate. This approach is particularly valuable for exploring structure-activity relationships (SAR) and optimizing lead compounds. Building blocks that possess multiple, orthogonally reactive functional groups are key enablers of divergent synthesis.

3-Chlorocyclobutanamine hydrochloride, with its primary amine and secondary chloride, presents an attractive scaffold for such synthetic strategies. The differential reactivity of the amine and chloro groups allows for selective functionalization. For instance, the amine can readily undergo a variety of transformations, including acylation, alkylation, and sulfonylation, while the chloro group can participate in nucleophilic substitution reactions. This dual functionality allows for the introduction of diverse substituents at two distinct points on the cyclobutane core, leading to a wide array of analogs from a single starting material.

A hypothetical divergent synthesis strategy starting from 3-Chlorocyclobutanamine could involve an initial reaction at the more nucleophilic amine center, followed by a subsequent displacement of the chloride. The order of these reactions could also be reversed, further expanding the accessible chemical space. This approach allows for the systematic modification of the molecule to probe the effects of different functional groups on biological activity.

Potential Divergent Synthetic Pathways from 3-Chlorocyclobutanamine:

| Reaction Type | Functional Group Targeted | Potential Reagents | Resulting Moiety |

| Acylation | Amine | Acid chlorides, Anhydrides | Amide |

| Reductive Amination | Amine | Aldehydes, Ketones | Secondary or Tertiary Amine |

| Sulfonylation | Amine | Sulfonyl chlorides | Sulfonamide |

| Nucleophilic Substitution | Chloride | Amines, Alcohols, Thiols | Substituted Amines, Ethers, Thioethers |

The ability to readily access a variety of substituted cyclobutane derivatives from a single, versatile building block like 3-Chlorocyclobutanamine hydrochloride underscores the importance of such scaffolds in modern drug discovery and chemical biology.

Future Directions and Emerging Research Avenues

Advancements in Stereoselective Synthesis of Substituted Cyclobutanamines

The precise control of stereochemistry is a cornerstone of modern drug discovery and materials science. For substituted cyclobutanamines, achieving high levels of stereoselectivity is crucial for elucidating structure-activity relationships and developing enantiomerically pure compounds. Future research in this area is expected to focus on several key strategies:

Asymmetric [2+2] Cycloadditions: The [2+2] cycloaddition reaction is a powerful tool for the construction of cyclobutane (B1203170) rings. Future advancements will likely involve the development of novel chiral catalysts, including transition metal complexes and organocatalysts, to induce high levels of enantioselectivity and diastereoselectivity in the formation of the cyclobutane core. These catalysts will need to be effective for a broader range of substrates, including those bearing halogen atoms.

Ring Contraction Strategies: An emerging approach to stereocontrolled cyclobutane synthesis involves the ring contraction of larger, more readily available cyclic precursors, such as pyrrolidines. bohrium.com Research in this area will likely focus on developing new reagents and reaction conditions that can mediate these contractions with high stereospecificity, allowing for the transfer of chirality from the starting material to the cyclobutane product. bohrium.com

C-H Functionalization: Direct, stereoselective functionalization of C-H bonds on a pre-existing cyclobutane ring offers a highly atom-economical approach to introducing substituents. Future research will aim to develop catalysts that can selectively activate and functionalize specific C-H bonds on the cyclobutane scaffold, including those that would lead to the desired 3-chloro-substituted pattern, with precise stereocontrol.

| Synthetic Strategy | Description | Potential Advantages |

| Asymmetric [2+2] Cycloadditions | Use of chiral catalysts to control stereochemistry during the formation of the cyclobutane ring. | Direct access to enantiomerically enriched cyclobutanes. |

| Ring Contraction | Stereospecific contraction of larger rings (e.g., pyrrolidines) to form cyclobutanes. | Potential for excellent transfer of existing stereochemistry. bohrium.com |

| C-H Functionalization | Direct and selective introduction of functional groups at C-H bonds of the cyclobutane core. | High atom economy and step efficiency. |

Exploration of Novel Reaction Pathways for Halogenated Cycloalkylamines

The introduction of a halogen atom onto a cycloalkylamine framework opens up a wide range of possibilities for further functionalization. The development of novel reaction pathways for the synthesis of these compounds is a key area of ongoing research.

Palladium-Catalyzed Cross-Coupling Reactions: Palladium catalysis has revolutionized the formation of carbon-carbon and carbon-heteroatom bonds. Future research will likely focus on developing novel palladium-catalyzed methods for the direct introduction of the chloro substituent onto the cyclobutane ring or for the coupling of pre-halogenated cyclobutane precursors with amines. nih.gov This could involve the use of advanced ligands that enable these transformations under milder conditions and with greater functional group tolerance.

Halogen-Induced Cyclizations: The electrophilic nature of halogens can be harnessed to trigger cyclization reactions, forming the cyclobutane ring while simultaneously introducing the halogen atom. mit.edu Exploring new halogenating agents and reaction conditions that favor the formation of four-membered rings over other possible cyclization products will be a key research direction. This approach offers a convergent and efficient route to halogenated cycloalkylamines.

Enzymatic Halogenation: Biocatalysis is emerging as a powerful and sustainable tool in organic synthesis. The use of haloperoxidase enzymes to selectively introduce halogen atoms onto organic molecules is a promising avenue for the synthesis of halogenated cycloalkylamines. nih.gov Future research will focus on discovering and engineering haloperoxidases with tailored substrate specificities and enhanced stability for practical synthetic applications. nih.gov

Integration of Machine Learning in Predicting Reactivity and Synthetic Routes

The intersection of artificial intelligence and chemistry is poised to accelerate the discovery and optimization of synthetic routes. engineering.org.cn For a target molecule like 3-Chlorocyclobutanamine (B13529220);hydrochloride, machine learning (ML) can play a pivotal role in several areas:

Predicting Reaction Outcomes and Conditions: ML models can be trained on vast datasets of chemical reactions to predict the most likely outcome of a given reaction, as well as to suggest optimal reaction conditions such as solvent, temperature, and catalyst. mit.edunih.gov This can significantly reduce the amount of empirical screening required to identify a viable synthetic route. mit.edunih.gov For halogenated compounds, specific models are being developed to predict site selectivity in halogenation reactions. digitellinc.com

Retrosynthetic Analysis: AI-powered retrosynthesis tools can propose multiple synthetic pathways to a target molecule by working backward from the final product. chemcopilot.com These tools can analyze millions of known reactions to identify the most efficient and cost-effective routes, potentially uncovering novel and non-intuitive synthetic strategies. chemcopilot.com

De Novo Drug Design: Machine learning algorithms can also be used to design novel molecules with desired properties. By learning the complex relationships between molecular structure and biological activity, these models can generate new cyclobutanamine derivatives with potentially enhanced therapeutic profiles.

Development of Sustainable Synthetic Methodologies

The principles of green chemistry are increasingly influencing the design of synthetic processes, aiming to reduce waste, minimize energy consumption, and use renewable resources. nih.gov

Flow Chemistry: Continuous flow synthesis offers several advantages over traditional batch processing, including improved heat and mass transfer, enhanced safety, and the potential for automation. mit.edu Developing flow-based syntheses for 3-Chlorocyclobutanamine;hydrochloride could lead to more efficient and scalable production processes. nih.govmit.edu

Biocatalysis: As mentioned earlier, enzymes offer a green alternative to traditional chemical catalysts. nih.gov In addition to halogenation, other enzymatic transformations, such as transamination for the introduction of the amine group, can be envisioned for the synthesis of cyclobutanamines. mdpi.com The use of biocatalysts can lead to milder reaction conditions and reduced environmental impact. nih.gov

Use of Greener Solvents and Reagents: A key aspect of sustainable chemistry is the replacement of hazardous solvents and reagents with more environmentally benign alternatives. Research in this area will focus on identifying and validating green solvents for the synthesis of halogenated amines and developing catalytic methods that avoid the use of stoichiometric and often toxic reagents.

| Sustainable Approach | Description | Key Benefits |

| Flow Chemistry | Performing reactions in a continuous stream rather than in a batch reactor. mit.edu | Improved control, safety, and scalability. mit.edu |

| Biocatalysis | Utilizing enzymes as catalysts for chemical transformations. nih.gov | High selectivity, mild reaction conditions, and reduced waste. nih.gov |

| Green Solvents/Reagents | Employing environmentally friendly solvents and reagents. | Reduced environmental impact and improved safety. |

Application of Advanced Spectroscopic Techniques for In-Situ Monitoring

A deeper understanding of reaction mechanisms and kinetics is essential for optimizing synthetic processes. Advanced spectroscopic techniques that allow for real-time, in-situ monitoring of chemical reactions are becoming increasingly important.

Operando Spectroscopy: This technique involves the simultaneous measurement of catalytic performance and the spectroscopic characterization of the catalyst under actual reaction conditions. numberanalytics.com Techniques such as operando infrared (IR) and Raman spectroscopy can provide valuable insights into the active state of the catalyst and the formation of reaction intermediates. numberanalytics.comyoutube.com

Process Analytical Technology (PAT): PAT is a framework for designing, analyzing, and controlling manufacturing processes through timely measurements of critical quality and performance attributes. thermofisher.com The integration of in-line spectroscopic tools, such as near-infrared (NIR) and Raman spectroscopy, can enable real-time monitoring and control of the synthesis of this compound, ensuring consistent product quality and optimizing reaction yields.

Hyphenated Techniques: The combination of separation techniques with spectroscopy, such as liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS), provides powerful tools for the detailed analysis of complex reaction mixtures. These techniques are invaluable for identifying byproducts and understanding reaction pathways.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 3-chlorocyclobutanamine hydrochloride, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves cyclobutane ring formation followed by chlorination and amine functionalization. For example, cyclization of γ-chlorinated precursors via [2+2] photocycloaddition or ring-closing metathesis can generate the cyclobutane core. Subsequent amination (e.g., Gabriel synthesis or reductive amination) introduces the amine group, followed by HCl treatment to form the hydrochloride salt . Key variables include temperature (e.g., cryogenic conditions for photocycloaddition) and catalysts (e.g., Grubbs catalyst for metathesis). Impurities such as regioisomers may arise if steric or electronic factors are not controlled .

Q. How is the purity of 3-chlorocyclobutanamine hydrochloride validated in academic research?

- Methodological Answer : Purity is assessed using orthogonal analytical techniques:

- HPLC/GC-MS : Quantifies organic impurities (e.g., unreacted intermediates) with a detection limit of ≤0.1% .

- NMR Spectroscopy : Confirms structural integrity and detects stereochemical anomalies (e.g., cis vs. trans isomers) .

- Elemental Analysis : Validates stoichiometry (e.g., Cl⁻ content via titration) .

Batch-specific certificates of analysis (COA) should include residual solvent data (e.g., ≤500 ppm for dichloromethane) .

Q. What safety protocols are critical when handling 3-chlorocyclobutanamine hydrochloride in laboratory settings?

- Methodological Answer : Follow hazard mitigation strategies:

- Personal Protective Equipment (PPE) : Gloves (nitrile), goggles, and lab coats to prevent skin/eye contact .

- Ventilation : Use fume hoods during synthesis to avoid inhalation of HCl vapors .

- Waste Disposal : Neutralize acidic residues with bicarbonate before disposal in designated hazardous waste containers .

Advanced Research Questions

Q. How can researchers optimize the stereoselective synthesis of 3-chlorocyclobutanamine hydrochloride to minimize diastereomer formation?

- Methodological Answer : Stereocontrol is achieved through:

- Chiral Catalysts : Use of enantioselective catalysts (e.g., BINOL-derived phosphoric acids) during cyclization to favor specific diastereomers .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize transition states, reducing racemization .

- Kinetic Resolution : Selective crystallization of the desired isomer from a racemic mixture .

Advanced characterization via X-ray crystallography or chiral HPLC is required to confirm stereochemical purity .

Q. What in vitro models are suitable for evaluating the bioactivity of 3-chlorocyclobutanamine hydrochloride in neurological studies?

- Methodological Answer :

- Cell-Based Assays : Primary neuronal cultures or SH-SY5Y cells treated with the compound to assess neuroprotective effects (e.g., via MTT assay for viability) .

- Receptor Binding Studies : Radioligand displacement assays (e.g., for NMDA or σ receptors) to determine IC₅₀ values .

- Metabolic Stability : Liver microsome assays to predict pharmacokinetic profiles .

Include controls for cytotoxicity (e.g., lactate dehydrogenase release) and use dose-response curves (1 nM–100 µM) .

Q. How can contradictory data in the compound’s pharmacological activity be resolved?

- Methodological Answer : Contradictions may arise from:

- Assay Variability : Standardize protocols (e.g., ATP levels in viability assays) and validate with positive controls (e.g., ketamine for NMDA modulation) .

- Batch Differences : Compare COAs for purity discrepancies and repeat experiments with rigorously characterized batches .

- Species-Specific Effects : Test across multiple models (e.g., murine vs. human cell lines) to identify translational relevance .

Q. What computational methods are employed to predict the conformational stability of 3-chlorocyclobutanamine hydrochloride?

- Methodological Answer :

- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to assess ring strain and Cl⁻ orientation .

- Molecular Dynamics (MD) : Simulate solvation effects (e.g., in water/DMSO) to predict aggregation tendencies .

- Docking Studies : Model interactions with biological targets (e.g., cyclobutane ring fit into receptor pockets) using AutoDock Vina .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.